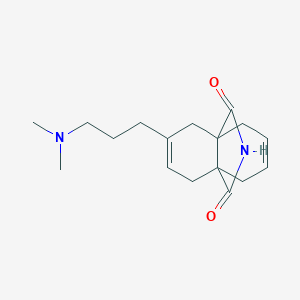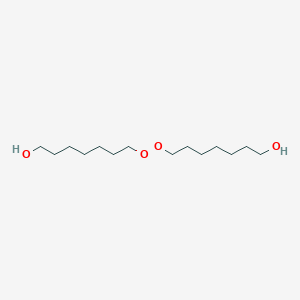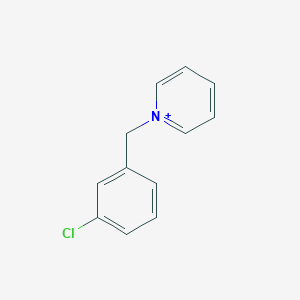
N-(3-(Dimethylamino)propyl)-1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboximide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Dimethylamino)propyl)-1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboximide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMAPT and has been studied extensively for its potential applications in cancer therapy and other biomedical fields.
作用機序
DMAPT works by inhibiting the activity of various transcription factors, including NF-κB. This leads to a decrease in the expression of genes that are involved in cancer cell growth and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation. In addition, DMAPT has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One of the main advantages of using DMAPT in lab experiments is its ability to inhibit the activity of NF-κB, which is involved in a variety of cellular processes. This makes it a valuable tool for studying the role of NF-κB in various diseases, including cancer. However, one limitation of using DMAPT in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several potential future directions for research on DMAPT. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. In addition, further research is needed to fully understand the mechanism of action of DMAPT and its potential applications in cancer therapy and other biomedical fields. Finally, there is a need for more extensive preclinical and clinical trials to evaluate the safety and efficacy of DMAPT in humans.
合成法
DMAPT can be synthesized through a multistep process that involves the reaction of 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic anhydride with dimethylamine in the presence of a catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.
科学的研究の応用
DMAPT has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of various transcription factors, including NF-κB, which are known to play a critical role in cancer cell growth and survival. In addition, DMAPT has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
特性
| 16609-47-5 | |
分子式 |
C17H24N2O2 |
分子量 |
288.4 g/mol |
IUPAC名 |
3-[3-(dimethylamino)propyl]-12-azatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione |
InChI |
InChI=1S/C17H24N2O2/c1-19(2)11-5-6-13-7-10-16-8-3-4-9-17(16,12-13)15(21)18-14(16)20/h3-4,7H,5-6,8-12H2,1-2H3,(H,18,20,21) |
InChIキー |
KLZOZRRRHRHLAU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=CCC23CC=CCC2(C1)C(=O)NC3=O |
正規SMILES |
CN(C)CCCC1=CCC23CC=CCC2(C1)C(=O)NC3=O |
同義語 |
N-[3-(Dimethylamino)propyl]-1,4,5,8-tetrahydro-4a,8a-naphthalenedicarbimide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)


![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)

